![molecular formula C8H11NO B121989 5-(1-Hydroxyethyl)-2-methylpyridine CAS No. 100189-16-0](/img/structure/B121989.png)
5-(1-Hydroxyethyl)-2-methylpyridine
Overview
Description
5-(1-Hydroxyethyl)-2-methylpyridine, commonly referred to as 5-HEM, is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of pyridine, an aromatic heterocyclic compound, and is composed of a pyridine ring with an ethyl group and a hydroxyethyl group attached. 5-HEM has been used in the synthesis of numerous compounds, including pharmaceuticals, and has been studied for its potential use in drug delivery systems. Additionally, 5-HEM has been studied for its potential as an antioxidant, and its mechanism of action as well as its biochemical and physiological effects have been investigated.
Scientific Research Applications
Pharmacological Potential
Compounds with a structure similar to “5-(1-Hydroxyethyl)-2-methylpyridine” have shown significant pharmacological potential. They have been found to play a crucial role in numerous disease conditions and can influence many cellular pathways necessary for the functioning of cancerous cells, pathogens, and components of the immune system .
Cross-References with Biological Databases
“5-(1-Hydroxyethyl)-2-methylpyridine” may also be cross-referenced with biological databases to understand its interactions with proteins, enzymes, and other biological macromolecules. This can provide insights into its biological significance and potential applications in biochemistry and molecular biology .
properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOQGXOROSRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435927 | |
Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyethyl)-2-methylpyridine | |
CAS RN |
100189-16-0 | |
Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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